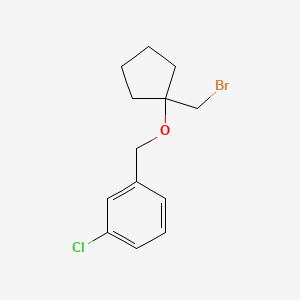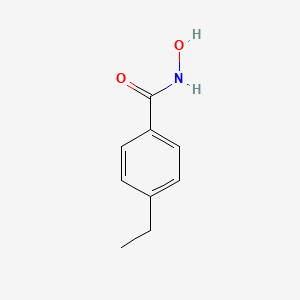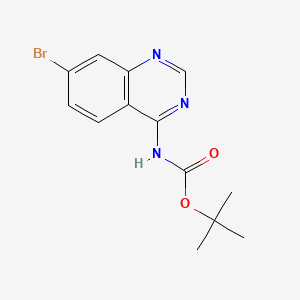![molecular formula C15H18O3 B13488122 ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a naphthalene ring system, which is a fused pair of benzene rings, and an ester functional group, making it a molecule of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEster+Water
The reaction conditions often include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Transesterification: Different ester and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the naphthalene ring system.
Methyl 2-naphthoate: Contains a naphthalene ring but differs in the ester group.
Ethyl benzoate: Another ester with a benzene ring but not a fused ring system.
Uniqueness
Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate is unique due to its combination of a naphthalene ring system and an ester functional group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific structural features, such as in the synthesis of complex organic molecules or in the development of new pharmaceuticals.
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
ethyl (2Z)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-10H,3-6H2,1-2H3/b12-9- |
InChI-Schlüssel |
HMCZXRUEDOKTLT-XFXZXTDPSA-N |
Isomerische SMILES |
CCOC(=O)/C=C\1/CCCC2=C1C=C(C=C2)OC |
Kanonische SMILES |
CCOC(=O)C=C1CCCC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine](/img/structure/B13488042.png)




![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)

![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)



